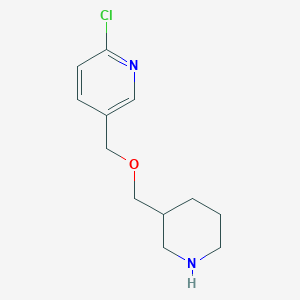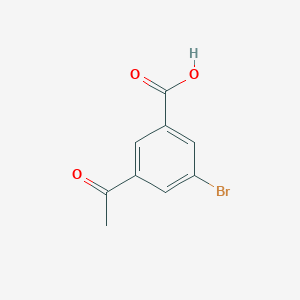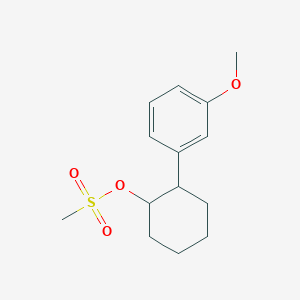
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate is an organic compound with the chemical formula C14H20O4S It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxyphenyl group attached to a cyclohexyl ring, which is further bonded to a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclohexyl methanesulfonate typically involves the reaction of 3-methoxyphenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methoxyphenylcyclohexanol+Methanesulfonyl chloride→2-(3-Methoxyphenyl)cyclohexyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction: The cyclohexyl ring can be reduced under suitable conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxyphenyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the cyclohexyl ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclohexyl derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)cyclohexyl methanesulfonate involves the cleavage of the methanesulfonate group, which can react with nucleophiles in the cellular environment. This reaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methoxyphenyl group can interact with specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxyphenyl methanesulfonate
- Cyclohexyl methanesulfonate
- 2-Methoxyphenyl methanesulfonate
Uniqueness
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate is unique due to the combination of the methoxyphenyl group and the cyclohexyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5124-91-4 |
|---|---|
Molekularformel |
C14H20O4S |
Molekulargewicht |
284.37 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)cyclohexyl] methanesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-17-12-7-5-6-11(10-12)13-8-3-4-9-14(13)18-19(2,15)16/h5-7,10,13-14H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
YUAOBYZCIKFUID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CCCCC2OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




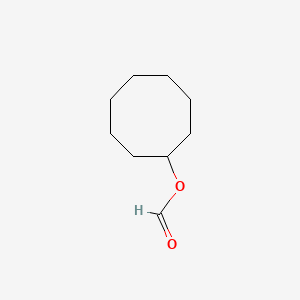
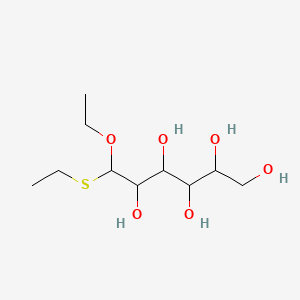
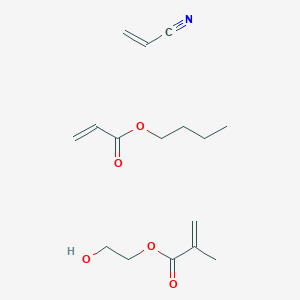
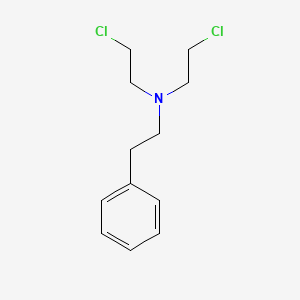
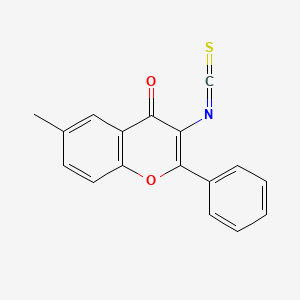
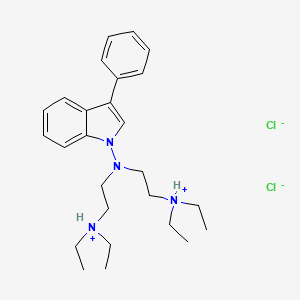

![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)

